molecular formula C10H9N3 B1520222 [2,4'-Bipyridin]-4-amine CAS No. 1159818-79-7

[2,4'-Bipyridin]-4-amine

Cat. No.: B1520222
CAS No.: 1159818-79-7
M. Wt: 171.2 g/mol
InChI Key: HYXAPDBMSRLKMT-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, PubChem CID, etc. It may also include the compound’s occurrence in nature or its applications .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, etc. These properties can often be found in chemical databases .

Scientific Research Applications

Photolabile Caging Groups

A study by Zayat, Salierno, and Etchenique (2006) explored ruthenium bis(bipyridine) complexes, where 2,2'-bipyridine (a related compound to 2,4'-Bipyridin-4-amine) acts as a photolabile protecting group. These complexes have potential as biological caged compounds due to their stability in water and the ability to release ligands upon irradiation with visible light (Zayat, Salierno, & Etchenique, 2006).

Heavy-Metal Sensing

Tamargo et al. (2021) developed an environmentally friendly synthetic protocol using amines, including 2,4'-Bipyridin-4-amine, to create bipyridines capable of detecting heavy metals like mercury(II), copper(II), and iron(III) ions. This protocol features a multi-component process yielding diverse bipyridines with promising applications in heavy-metal sensing (Tamargo et al., 2021).

Fluorinated Indium Phosphate Synthesis

Chen et al. (2006) synthesized a new indium phosphate using 4,4′-bipyridine (bipy), a compound structurally related to 2,4'-Bipyridin-4-amine. This synthesis resulted in a unique structure featuring secondary building units and intersecting channels, potentially useful in material science and chemical engineering (Chen et al., 2006).

Bifunctional Polymers

Peter and Thelakkat (2003) described the synthesis of a bifunctional polymer using a bipyridine unit (related to 2,4'-Bipyridin-4-amine) which acts as a dye and charge transport moiety. This research highlights the potential of such compounds in the development of advanced materials with specific electronic properties (Peter & Thelakkat, 2003).

Oligosaccharide Analysis

Hase, Ikenaka, and Matsushima (1978) utilized 2-aminopyridine (structurally similar to 2,4'-Bipyridin-4-amine) for tagging oligosaccharides, enabling detailed analysis of their structure. This approach aids in understanding complex carbohydrate structures in biochemistry and molecular biology (Hase, Ikenaka, & Matsushima, 1978).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This usually involves the compound interacting with a biological target, such as a protein or enzyme .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, or upcoming methods of synthesis .

Properties

IUPAC Name

2-pyridin-4-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXAPDBMSRLKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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